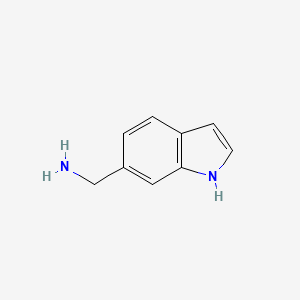

1H-Indole-6-methanamine

Descripción

Significance of Indole (B1671886) Derivatives as Privileged Structures in Medicinal Chemistry and Drug Discovery

The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. ijpsr.comeurekaselect.comijpsr.info This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile scaffold for the design of a wide range of bioactive compounds. ijpsr.info The unique electronic properties and the ability of the indole ring to mimic the structure of peptides and bind to various enzymes make it an exceptional starting point for drug discovery. ijpsr.infochula.ac.th

The significance of indole derivatives is underscored by their presence in a multitude of natural products, including alkaloids and essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). eurekaselect.comnih.gov This natural prevalence has inspired chemists to synthesize a vast number of indole-containing compounds with a broad spectrum of therapeutic applications. These include anti-inflammatory agents like indomethacin (B1671933), anticancer drugs such as vincristine (B1662923) and vinblastine, and medications for managing conditions like hypertension and migraines. eurekaselect.comnih.govnih.gov

The structural versatility of the indole scaffold allows for the introduction of various substituents at different positions of the ring system, enabling the fine-tuning of pharmacological activity and the development of compounds with improved efficacy and selectivity. nih.gov Researchers have successfully developed indole derivatives with antimicrobial, antiviral, antifungal, antidiabetic, and neuroprotective properties, highlighting the immense therapeutic potential of this heterocyclic system. chula.ac.thnih.govresearchgate.net

Table 1: Examples of Biologically Active Indole Derivatives

| Compound | Biological Activity |

| Indomethacin | Anti-inflammatory nih.gov |

| Vincristine | Anticancer nih.gov |

| Vinblastine | Anticancer nih.gov |

| Serotonin | Neurotransmitter nih.gov |

| Melatonin | Hormone nih.gov |

| Tadalafil | PDE5 inhibitor nih.gov |

| Sumatriptan | Antimigraine nih.gov |

| Reserpine | Antihypertensive, Antipsychotic nih.govukm.my |

Overview of the 1H-Indole-6-methanamine Motif within Contemporary Indole Chemistry Research

Within the vast landscape of indole chemistry, the this compound motif has emerged as a subject of growing interest. This specific isomer, characterized by a methanamine (-CH2NH2) group at the 6-position of the indole ring, presents a unique chemical architecture for further molecular exploration. Its chemical formula is C9H10N2, and it has a molecular weight of 146.19 g/mol . chemicalbook.comsigmaaldrich.com

Contemporary research efforts are focused on leveraging the this compound scaffold to synthesize novel derivatives with tailored biological activities. The primary amine group offers a reactive handle for the introduction of a wide variety of functional groups and molecular fragments, allowing for the creation of diverse chemical libraries for high-throughput screening.

Recent studies have explored the synthesis and biological evaluation of various N-substituted and ring-substituted derivatives of this compound. For instance, the synthesis of N-octyl-1H-indole-6-methanamine has been documented, indicating the exploration of lipophilic side chains to potentially modulate pharmacokinetic properties. epa.gov Furthermore, research into related structures, such as 6-amidinoindole, which can be synthesized from a 6-cyanoindole (B17180) precursor, highlights the chemical tractability of the 6-position for creating functionalities that can interact with biological targets. ukm.my One study demonstrated that a 6-amidinoindole derivative could bind to heme, suggesting its potential as an antimalarial agent. ukm.my

The exploration of the this compound motif is part of a broader trend in medicinal chemistry to systematically investigate the structure-activity relationships of different positional isomers of functionalized indoles. By comparing the biological profiles of 6-substituted indoles with their 2-, 3-, 4-, 5-, and 7-substituted counterparts, researchers can gain valuable insights into the specific structural requirements for interacting with various biological targets.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 3468-17-5 chemicalbook.comthsci.com |

| Molecular Formula | C9H10N2 chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 146.19 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 135-140°C chemicalbook.com |

| Boiling Point | 335.6±17.0 °C (Predicted) chemicalbook.com |

| Density | 1.199 g/cm³ chemicalbook.com |

Historical Context and Evolution of Research on Indole-Methanamine Derivatives

The history of indole chemistry dates back to the mid-19th century with the investigation of the natural dye indigo. ijpsr.info The synthesis of indole itself was first achieved in 1866. ijpsr.info The recognition of the indole nucleus in the essential amino acid tryptophan and in various alkaloids spurred a massive wave of research into its chemistry and biological significance. eurekaselect.com

Early research on indole-methanamine derivatives was often intertwined with the study of tryptamines, which are 3-(2-aminoethyl)indoles and include important biomolecules like serotonin. The focus for a long time remained on the 3-position of the indole ring due to its inherent reactivity and the biological importance of tryptamine-related structures.

The systematic exploration of other positional isomers, including the indole-6-methanamine scaffold, is a more recent development in the evolution of indole chemistry. Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions and C-H activation, have made the synthesis of specifically substituted indoles more accessible. researchgate.netorganic-chemistry.org These modern synthetic tools have empowered chemists to create a wider diversity of indole derivatives, including those with substitution patterns that were previously difficult to access.

The evolution of research has also been driven by a deeper understanding of the "privileged scaffold" concept and the desire to explore new chemical space for drug discovery. By moving beyond the traditionally favored substitution patterns, researchers aim to identify novel indole-based compounds with unique pharmacological profiles and mechanisms of action. The current focus on this compound and its derivatives is a testament to this ongoing evolution, as scientists continue to unlock the full therapeutic potential of the versatile indole ring system.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-indol-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURRUNQWZZOXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589400 | |

| Record name | 1-(1H-Indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-17-5 | |

| Record name | 1-(1H-Indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1h Indole 6 Methanamine and Its Analogues

Strategies for the Construction of the 1H-Indole-6-methanamine Core Structure

The synthesis of this compound can be approached through two primary strategies: the direct introduction of a functional group at the C6 position of a pre-existing indole (B1671886) core, or the construction of the indole ring from acyclic precursors that already contain the necessary substituents.

Direct Functionalization Approaches at the Indole-6 Position

Direct functionalization of the indole C6 position is notoriously challenging due to the inherent reactivity of the pyrrole (B145914) ring, particularly at the C3 position. bohrium.combeilstein-journals.org Electrophilic aromatic substitution, a common method for functionalizing aromatic rings, typically occurs at C3. beilstein-journals.org Therefore, achieving C6 selectivity often requires specialized strategies that can override the natural reactivity of the indole nucleus.

Metal-free, acid-catalyzed approaches have also emerged for the remote C6-functionalization of 2,3-disubstituted indoles. frontiersin.orgresearchgate.net These reactions can proceed under mild conditions and offer an alternative to transition-metal catalysis. frontiersin.orgresearchgate.net Additionally, biocatalytic methods using enzymes like prenyltransferases have shown high selectivity for the indole C6 position in complex natural product analogues. nih.gov

| Methodology | Catalyst/Reagent | Type of Functionalization | Key Feature |

| Directed C-H Activation | Pd(II), Ir, Cu, Ru, Rh | Olefination, Arylation, Borylation, Alkylation | Use of a directing group on the indole nitrogen to achieve regioselectivity. bohrium.com |

| Acid-Catalyzed Functionalization | Brønsted Acids (e.g., PTSA) | Alkylation, Amination | Metal-free approach for remote C6-functionalization. frontiersin.orgresearchgate.net |

| Biocatalysis | Prenyltransferase (CdpNPT) | Alkylation | High selectivity for the C6 position in specific substrates. nih.gov |

De Novo Synthetic Routes to this compound from Precursor Molecules

Given the difficulties of direct C6-functionalization, building the indole ring from appropriately substituted precursors is a common and effective strategy. Classic indole syntheses like the Fischer, Bischler, and Reissert methods can be adapted to produce 6-substituted indoles by starting with a precursor that already bears the desired functional group at the corresponding position of the benzene (B151609) ring.

For the synthesis of this compound, a logical precursor would be a molecule that can be readily converted to the aminomethyl group. A common approach involves using a precursor with a nitro or cyano group, which can then be reduced in a later step. For example, a substituted aniline (B41778) with a para-cyano group could be used in a Fischer indole synthesis, followed by reduction of the nitrile to the primary amine.

Another powerful strategy is the palladium-catalyzed coupling and cyclization of substrates like 2-iodosulfonanilide with alkynes, which can be performed under ultrasound irradiation for a faster and milder reaction. This method allows for the construction of the indole ring with substituents incorporated from the starting materials.

Aminomethylation Reactions and Their Positional Specificity within Indole Scaffolds

Aminomethylation is a crucial reaction for introducing the CH₂NR₂ group, a key structural feature of this compound and its analogues. The positional selectivity of this reaction on the indole scaffold is a critical consideration.

Mannich-Type Reactions and Mechanistic Variants for Indole Aminomethylation

The Mannich reaction is a classic and widely used method for the aminomethylation of acidic protons. wikipedia.org In the context of indoles, the reaction typically involves an amine, formaldehyde (B43269), and the indole itself. adichemistry.comlibretexts.org The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orglibretexts.org The electron-rich indole then acts as a nucleophile, attacking the iminium ion. adichemistry.com

A significant challenge with the Mannich reaction on unsubstituted indoles is its strong preference for the C3 position due to the high nucleophilicity of this site. researchgate.net To achieve substitution at other positions, the C3 position must be blocked. If the C3 position is occupied, aminomethylation can sometimes be directed to the N1 position. Direct C6 aminomethylation via a Mannich-type reaction on a simple indole is not a standard outcome and would require highly specialized directing group strategies.

| Reactant | Role in Mannich Reaction |

| Amine (Primary or Secondary) | Forms the iminium ion with formaldehyde. wikipedia.org |

| Formaldehyde | Carbon source for the methylene (B1212753) bridge. |

| Indole | Acts as the nucleophile, attacking the iminium ion. adichemistry.com |

Reductive Amination Strategies for Methanamine Moiety Formation

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. organic-chemistry.org This two-step process involves the initial reaction of a carbonyl group with an amine to form an imine or enamine, which is then reduced to the corresponding amine. youtube.com

For the synthesis of this compound, this strategy is particularly valuable. The synthesis can start with indole-6-carboxaldehyde. sigmaaldrich.com This aldehyde can be reacted with ammonia (B1221849) or a protected amine source to form an intermediate imine. Subsequent reduction of this imine using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, yields the target this compound. organic-chemistry.orgyoutube.com This method offers a direct and reliable way to form the methanamine moiety at the desired C6 position, provided the starting aldehyde is available.

| Step | Description | Typical Reagents |

| 1. Imine Formation | Reaction of a carbonyl compound (e.g., indole-6-carboxaldehyde) with an amine source. | Ammonia, Primary Amine |

| 2. Reduction | Reduction of the intermediate imine to the target amine. | Sodium Borohydride, Catalytic Hydrogenation (H₂/Pd) organic-chemistry.orgyoutube.com |

Ultrasound-Promoted Aminomethylation Protocols

The use of ultrasound irradiation in organic synthesis has gained traction as a green and efficient method to accelerate reactions. researchgate.net Ultrasound can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. nih.gov

In the context of aminomethylation, ultrasound has been shown to improve the synthesis of Mannich bases from indoles. nih.gov For example, the reaction of indole with secondary amines and formaldehyde in an acetic acid aqueous solution at 35°C under ultrasound irradiation resulted in high yields and shorter reaction times compared to conventional stirring methods. nih.gov Ultrasound has also been utilized to promote multicomponent reactions in water, such as the arylthiomethylation of indole, which is analogous to the Mannich reaction. vjol.info.vn These ultrasound-based protocols offer advantages in terms of milder conditions, improved yields, and reduced reaction times, making them an attractive option for the synthesis of indole derivatives. nih.gov

Derivatization and Functionalization of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. These modifications can be broadly categorized into reactions involving the indole nitrogen, the methyleneamine side chain, and the indole ring itself. Such derivatizations are pivotal in medicinal chemistry and materials science for modulating the biological activity and physicochemical properties of the parent compound.

N-Substitution Reactions and Their Synthetic Utility

The nitrogen atom of the indole ring in this compound is a key site for functionalization. N-substitution reactions, such as N-alkylation and N-acylation, are fundamental transformations that can significantly alter the electronic properties and steric profile of the molecule. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved through various methods. A common approach involves the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. youtube.com This SN2 reaction is analogous to the Williamson ether synthesis. youtube.com The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, the combination of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the N-alkylation of various indole scaffolds. beilstein-journals.org Asymmetric N-alkylation of indoles can also be achieved using cooperative catalysis, for example, with rhodium and a chiral phosphoric acid, to produce N-alkyl indoles with a newly formed stereocenter. nih.gov

N-Acylation: The N-acylation of indoles introduces an acyl group onto the indole nitrogen, a transformation that is important for the synthesis of many pharmaceutical compounds. nih.gov This can be accomplished using acylating agents like acyl chlorides or thioesters. nih.govresearchgate.net The use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs2CO3) offers a chemoselective method for N-acylation. nih.gov This method is advantageous as it often avoids the use of more reactive and less stable acyl chlorides, thus allowing for better functional group tolerance. nih.gov

The synthetic utility of these N-substituted derivatives is vast. N-alkylation can be used to modulate lipophilicity and receptor binding affinity, while N-acylation can serve as a means to introduce further points of diversity or to act as a protecting group in multi-step syntheses.

Chemical Modifications of the Methyleneamine Side Chain

The primary amine of the methyleneamine side chain at the C6 position is a versatile handle for a variety of chemical transformations. One of the most powerful methods for modifying this group is through reductive amination.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine through the condensation of the primary amine of this compound with a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of the imine to a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.comyoutube.com This method is highly efficient for creating new carbon-nitrogen bonds in a controlled manner, avoiding the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of the intermediate imine, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

The versatility of reductive amination allows for the introduction of a wide range of substituents onto the amine nitrogen, depending on the choice of the carbonyl compound. This enables the generation of large libraries of derivatives with diverse steric and electronic properties, which is highly valuable in drug discovery programs.

Strategic Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.netbhu.ac.in The position of substitution is influenced by the electronic effects of the existing substituents.

Electrophilic Halogenation: The halogenation of indoles typically occurs at the C3 position, which is the most nucleophilic carbon in the indole ring. bhu.ac.inquimicaorganica.org However, if the C3 position is already substituted, electrophilic attack may occur at other positions, such as C2. researchgate.net For this compound, the primary site of electrophilic attack would be predicted to be the C3 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose. quimicaorganica.org More recently, greener methods for indole halogenation have been developed using systems like oxone-halide, which can be tuned to achieve selective C2 or C3 halogenation based on the nature of the protecting group on the indole nitrogen. acs.org Enzymatic halogenation has also been explored as an environmentally benign method for the selective halogenation of indoles. researchgate.netnih.gov

Other Electrophilic Substitutions: Besides halogenation, other electrophilic substitution reactions such as nitration and sulfonation can be performed on the indole ring, typically at the C3 position. quimicaorganica.org The Vilsmeier-Haack reaction allows for the introduction of a formyl group at the C3 position using phosphorus oxychloride and dimethylformamide. quimicaorganica.org

Nucleophilic Substitution: While the indole ring itself is electron-rich and generally unreactive towards nucleophiles, nucleophilic substitution can occur on indole derivatives that have been appropriately functionalized with electron-withdrawing groups or leaving groups. For instance, a halogenated derivative of this compound could potentially undergo nucleophilic aromatic substitution under suitable conditions.

Application of Multicomponent Reactions in the Synthesis of Indole-Methanamine Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. wikipedia.org These reactions are highly atom-economical and offer a rapid and efficient way to generate libraries of structurally diverse compounds. The Ugi and Passerini reactions are two prominent examples of MCRs that can be applied to the synthesis of derivatives of this compound.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in this reaction. By varying the other three components, a vast array of complex indole-methanamine derivatives can be synthesized. The reaction is known for its high convergence and the ability to generate products with significant molecular diversity. rsc.org The Ugi reaction is often complete within minutes and proceeds with high yields. wikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While this compound itself would not directly participate as one of the three core components, it could be incorporated into one of the reactants, for example, as part of the isocyanide or carboxylic acid component, to generate indole-containing products. Recent studies have explored the use of indole derivatives in Passerini-type reactions. acs.orgacs.org

The application of MCRs to the this compound scaffold provides a highly efficient platform for the discovery of new chemical entities with potential applications in various fields, particularly in the development of new therapeutic agents.

Catalytic Approaches and Mechanistic Considerations in this compound Synthesis

The synthesis of the this compound core and its analogues often relies on catalytic methods to achieve high efficiency and selectivity. Metal-catalyzed reactions, in particular, play a crucial role in the construction of the indole ring and the introduction of functional groups.

Metal-Catalyzed Synthetic Routes

Transition metal catalysts, such as those based on palladium and rhodium, have been extensively used in indole synthesis and functionalization. benthamdirect.comresearchgate.net These catalysts can facilitate a variety of transformations, including cross-coupling reactions, C-H activation, and cyclization reactions.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely employed in indole synthesis. One common strategy involves the intramolecular cyclization of appropriately substituted anilines. For example, the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines can lead to the formation of the indole ring. organic-chemistry.org The synthesis of azaindoles, which are structural analogues of indoles, has been achieved through palladium-catalyzed annulation of aminopyridines with allyl acetate. nih.gov Such strategies could be adapted for the synthesis of 6-substituted indoles, which could then be converted to this compound.

Rhodium-Catalyzed Functionalization: Rhodium catalysts have emerged as powerful tools for the C-H functionalization of indoles, allowing for the direct introduction of substituents at specific positions of the indole ring. rsc.orgnih.govacs.org For instance, rhodium(III)-catalyzed C2-selective functionalization of indoles has been reported. rsc.org Furthermore, rhodium-catalyzed directing group-assisted C7 arylation of indoles has been developed, showcasing the ability to achieve high regioselectivity in the functionalization of the indole core. nih.gov While these methods are for functionalization rather than de novo synthesis, they highlight the potential of rhodium catalysis in the synthesis of complex indole derivatives.

The choice of metal catalyst, ligands, and reaction conditions is critical in determining the outcome of these reactions. Mechanistic understanding of these catalytic cycles is essential for the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Brønsted Acid and Lewis Acid Catalysis in Indole Functionalization

The direct functionalization of the C6 position of the indole ring presents a significant challenge due to the inherent electronic properties of the indole nucleus, which favor reactions at the C3, C2, and N1 positions. However, recent advancements in catalysis have opened new avenues for achieving regioselective C-H functionalization at the benzene moiety of indoles. Brønsted and Lewis acids have emerged as powerful catalysts in this domain, enabling the introduction of various functional groups at the C6 position of 2,3-disubstituted indoles. These methods provide a foundation for the synthesis of precursors to this compound analogues.

A metal-free catalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles has been successfully developed using Brønsted acids. rsc.orgnih.govresearchgate.netrsc.orgsc.edu In the presence of a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA), 2,3-disubstituted indoles react with β,γ-unsaturated α-ketoesters to selectively yield C6-functionalized products under mild conditions. rsc.orgresearchgate.netrsc.orgsc.edu This methodology offers a concise and efficient route to a range of C6-functionalized indoles with good yields and excellent regioselectivity. rsc.orgresearchgate.netrsc.orgsc.edu

The reaction scope has been explored with various 2,3-disubstituted indoles and β,γ-unsaturated α-ketoesters, demonstrating the versatility of this method. For instance, the reaction of 2,3-dimethyl-1H-indole with ethyl 2-oxo-4-phenylbut-3-enoate in the presence of PTSA affords the corresponding C6-alkylated product in good yield. The reaction is compatible with a range of functional groups on both the indole and the ketoester, including halides, esters, and ketones. frontiersin.org

Table 1: Brønsted Acid-Catalyzed C6-Functionalization of 2,3-Disubstituted Indoles with β,γ-Unsaturated α-Ketoesters rsc.orgresearchgate.netrsc.org

| Indole Substrate | β,γ-Unsaturated α-Ketoester | Brønsted Acid Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2,3-Dimethyl-1H-indole | Ethyl 2-oxo-4-phenylbut-3-enoate | p-Toluenesulfonic acid (PTSA) | Toluene | 85 |

| 2-Methyl-3-phenyl-1H-indole | Ethyl 2-oxo-4-phenylbut-3-enoate | Benzenesulfonic acid (BSA) | Dichloromethane | 78 |

| 1,2,3,4-Tetrahydrocarbazole | Ethyl 2-oxo-4-phenylbut-3-enoate | Camphorsulfonic acid (CSA) | Toluene | 71 |

| 5-Bromo-2,3-dimethyl-1H-indole | Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoate | p-Toluenesulfonic acid (PTSA) | Dichloromethane | 82 |

| 5-Methoxy-2,3-dimethyl-1H-indole | Ethyl 2-oxo-4-phenylbut-3-enoate | p-Toluenesulfonic acid (PTSA) | Toluene | 75 |

Furthermore, a Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles with 2,2-diarylacetonitriles has been reported, leading to the construction of cyano-substituted all-carbon quaternary centers in excellent yields. rsc.orgcore.ac.uk This reaction proceeds through the in-situ generation of δ,δ-disubstituted p-quinone methide intermediates. The resulting C6-cyanoalkylated indoles are valuable precursors that can be readily converted to primary amines, such as this compound analogues, through reduction of the cyano group. rsc.org

While the direct application of these methods to this compound has not been extensively reported, the successful functionalization of indoles bearing various functional groups suggests the potential for these catalytic systems to be applied to suitably protected derivatives of this compound or its precursors, such as indole-6-carbonitrile.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the enantioselective functionalization of various organic molecules, including indoles. mdpi.com Chiral phosphoric acids, a class of Brønsted acids, have been particularly successful in catalyzing a range of enantioselective transformations on the indole nucleus.

A significant breakthrough in the organocatalytic functionalization of indoles is the direct regio- and enantioselective C6 functionalization of 2,3-disubstituted indoles with azadienes, catalyzed by a chiral phosphoric acid. nih.govdicp.ac.cnacs.org This reaction provides a convenient route to optically active heterotriarylmethanes in high yields and with excellent enantioselectivities (up to 98% ee). nih.govdicp.ac.cnacs.org Mechanistic studies suggest that the reaction proceeds through a reversible N-alkylation of the indole with the azadiene, followed by an enantioselective C6 functionalization. nih.govdicp.ac.cnacs.org The success of this methodology hinges on the bifunctional nature of the chiral phosphoric acid catalyst, which activates both the indole and the azadiene through hydrogen bonding interactions. acs.org

The substrate scope of this organocatalytic C6 functionalization is broad, accommodating a variety of 2,3-disubstituted indoles and aurone-derived azadienes. Indoles with both electron-donating and electron-withdrawing groups on the benzene ring are well-tolerated, furnishing the desired C6-functionalized products with high enantiopurity. acs.org

Table 2: Chiral Phosphoric Acid-Catalyzed Enantioselective C6-Functionalization of 2,3-Disubstituted Indoles with Azadienes nih.govdicp.ac.cnacs.org

| Indole Substrate | Azadiene Substrate | Chiral Phosphoric Acid Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 2,3-Dimethyl-1H-indole | (E)-2-(benzylideneamino)-3H-inden-1-one | (R)-TRIP | Mesitylene | 99 | 89 |

| 2-Methyl-3-phenyl-1H-indole | (E)-2-(benzylideneamino)-3H-inden-1-one | (R)-TRIP | Toluene | 95 | 92 |

| 5-Fluoro-2,3-dimethyl-1H-indole | (E)-2-((4-chlorobenzylidene)amino)-3H-inden-1-one | (R)-STRIP | Mesitylene | 98 | 93 |

| 1,2,3,4-Tetrahydrocarbazole | (E)-2-(benzylideneamino)-3H-inden-1-one | (R)-TRIP | Toluene | 92 | 91 |

| 5-Methoxy-2,3-dimethyl-1H-indole | (E)-2-(benzylideneamino)-3H-inden-1-one | (R)-TRIP | Mesitylene | 96 | 88 |

In addition to chiral phosphoric acids, other organocatalytic strategies have been developed for the functionalization of indoles, although with less focus on the C6 position. For instance, quinine-derived bifunctional organocatalysts have been employed for the enantioselective aza-Friedel-Crafts reaction of indoles with cyclic imines, providing access to 4-indolyl, 5-indolyl, and 7-indolyl sulfamidate derivatives in good yields and with moderate to high enantioselectivities. rsc.orgrsc.org While C6 functionalization was not the primary outcome in these studies, the ability to control regioselectivity on the carbocyclic ring of indoles using organocatalysts is a promising development.

The application of these organocatalytic strategies to synthesize analogues of this compound would likely involve the use of indole substrates bearing a precursor functional group at the C6 position, such as a cyano or nitro group, which can be subsequently transformed into the methanamine moiety. The mild reaction conditions and high enantioselectivities offered by organocatalysis make it an attractive approach for the synthesis of chiral indole-based compounds.

Medicinal Chemistry and Pharmacological Investigations of 1h Indole 6 Methanamine Derivatives

Structure-Activity Relationship (SAR) Studies of 1H-Indole-6-methanamine Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR investigations have explored modifications on both the indole (B1671886) ring and the methyleneamine side chain to optimize potency and selectivity.

The position and nature of substituents on the bicyclic indole ring are critical determinants of biological activity. The location of the side chain at C-6 distinguishes this scaffold from the more common C-3 substituted indoles, such as tryptamines.

Research into melatonin (B1676174) analogues has provided valuable insights into the influence of substituent placement. Shifting the methoxy (B1213986) group from the C-5 position (as in melatonin) to the C-6 position, and moving the ethylamido side chain from C-3 to the N-1 position, resulted in compounds that retained high affinity for the melatonin receptor. This demonstrates that the C-6 position is a viable location for substituents to achieve significant biological effects. Further optimization at the C-2 position of these 6-methoxyindole (B132359) analogues with groups like bromine, phenyl, or COOCH3 led to a significant enhancement in binding affinity.

In the context of antimicrobial activity, studies on 3-substituted-1H-imidazol-5-yl-1H-indoles revealed that halogen substitution on the indole ring was beneficial. A comparison between positional isomers showed that 5-halogenated analogues were typically more active against methicillin-resistant Staphylococcus aureus (MRSA) than their corresponding 6-substituted counterparts.

For anticancer applications, derivatives of indole-6-carboxylate esters have been developed as potent receptor tyrosine kinase inhibitors. tandfonline.com The presence of the carboxylate group at the C-6 position serves as a key anchor for designing molecules that target specific enzymes like EGFR and VEGFR-2. tandfonline.com

Table 1: Influence of Indole Ring Substitution on Biological Activity

| Scaffold/Derivative Class | Substituent Position | Type of Substituent | Observed Impact on Biological Activity |

|---|---|---|---|

| Melatonin Analogues | C-6 vs. C-5 | Methoxy group | Shifting the methoxy group from C-5 to C-6 maintained high receptor affinity. |

| 1-(2-Alkanamidoethyl)-6-methoxyindoles | C-2 | Br, Phenyl, COOCH3 | Introduction of these groups significantly enhanced binding affinity. |

| 3-Imidazolyl-indoles | C-5 vs. C-6 | Halogen (Br, Cl, F) | 5-halo analogues generally showed higher anti-MRSA activity than 6-halo analogues. |

| Indole-6-carboxylate Esters | C-6 | Carboxylate ester | Serves as a foundation for designing potent EGFR and VEGFR-2 inhibitors for anticancer activity. tandfonline.com |

The methyleneamine side chain at the C-6 position is a key feature of the this compound scaffold and a primary point for chemical modification to modulate pharmacological properties. While specific SAR studies on the C-6 methyleneamine chain are not extensively documented in publicly available literature, general principles from related indoleamines can be applied.

Modifications typically involve:

N-Substitution: Introducing substituents on the terminal amino group can influence polarity, lipophilicity, and the ability to form hydrogen bonds. This can drastically alter a compound's binding affinity and selectivity for its biological target.

Chain Length and Homologation: Altering the length of the alkyl chain separating the indole ring and the amine can impact the conformational flexibility of the molecule. Studies on other indole derivatives, such as methoxyphenylalkyl amides, have explored varying alkyl chain lengths to optimize receptor interaction. researchgate.net

Chain Rigidity: Incorporating cyclic structures or double bonds into the side chain can restrict conformational freedom. This can lead to a more favorable, lower-energy conformation for binding, thus increasing potency, but may also decrease the molecule's ability to adapt to different receptor topographies.

Further investigation is required to systematically elucidate the SAR of the C-6 methyleneamine side chain to fine-tune the potency and selectivity of these derivatives for specific therapeutic targets.

Computational studies, such as molecular docking, use conformational analysis to predict the binding affinity between a ligand and its receptor. uns.ac.idespublisher.com The process involves finding the most stable, low-energy conformation of the molecule that allows for optimal interaction with the target protein. uns.ac.id For instance, the analysis of indole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) highlights that interactions with the HEME cofactor in the enzyme's active site are critical for activity. espublisher.com

Studies on plant growth regulators have shown that electronic effects and the number of substituents on the indole's benzene (B151609) ring influence the molecule's conformation, which in turn affects its inhibitory action. frontiersin.org The presence of specific groups can facilitate stronger binding to a target receptor. frontiersin.org Therefore, a thorough conformational analysis is an indispensable tool in the rational design of potent and selective this compound derivatives.

Broad Spectrum Biological Activities and Therapeutic Potential

Indole derivatives are known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. karger.com A significant area of investigation for this compound analogues is their potential as anticancer agents.

Derivatives of the indole scaffold have shown considerable promise as anticancer agents, with some natural and synthetic compounds being used in clinical settings. nih.gov Research has demonstrated that synthetic indole derivatives can exhibit potent antiproliferative activity across a range of cancer cell lines.

For example, a series of indole-6-carboxylate derivatives were synthesized and evaluated for their ability to inhibit receptor tyrosine kinases. tandfonline.com Two lead compounds from this series, 4a and 6c , were identified as particularly effective cytotoxic agents. tandfonline.com Compound 4a was designed as an EGFR inhibitor, while compound 6c targeted VEGFR-2. tandfonline.com Both compounds demonstrated potent anti-proliferative effects against various cancer cell lines. tandfonline.com Similarly, certain indole–chalcone derivatives have shown exceptionally potent activity, with IC₅₀ values in the nanomolar range against lung, cervical, liver, breast, ovarian, and colorectal cancer cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Indole Derivatives

| Compound/Class | Target(s) | Tested Cancer Cell Lines | Key Findings | Citation |

|---|---|---|---|---|

| Indole-6-carboxylate derivative 4a | EGFR | HepG2 (Liver), HCT-116 (Colon), A549 (Lung) | Identified as a potent anti-proliferative compound. | tandfonline.com |

| Indole-6-carboxylate derivative 6c | VEGFR-2 | HepG2 (Liver), HCT-116 (Colon), A549 (Lung) | Noted as one of the most potent anti-proliferative compounds in the study. | tandfonline.com |

| Indole-chalcone derivative (55) | Tubulin Polymerization | A549 (Lung), HeLa (Cervix), Bel-7402 (Liver), MCF-7 (Breast), A2780 (Ovarian), HCT-8 (Colorectal) | Exhibited potent antiproliferative activity with IC₅₀ values from 0.0003 to 0.009 µM. | mdpi.com |

| Spirooxindole derivatives (43a, 43b) | HER2, HER3 | MCF-7 (Breast), MDA-MB-231 (Breast) | Showed potent activity with IC₅₀ values in the low micromolar range in MCF-7 cells. | mdpi.com |

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of regulated cell death (RCD), most notably apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its activation is a key strategy in cancer therapy. nih.govkarger.com

Indole compounds can trigger apoptosis through multiple signaling pathways:

Mitochondrial (Intrinsic) Pathway: Many indole derivatives modulate the function of the Bcl-2 family of proteins. nih.gov They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. karger.com This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates caspases (like caspase-3) that execute cell death. nih.govkarger.com

Extrinsic Pathway: Some derivatives can induce apoptosis via the extrinsic pathway. For example, compounds 4a and 6c , derived from indole-6-carboxylate, were found to trigger this pathway. tandfonline.com Another indole alkaloid, N-(p-coumaroyl) serotonin (B10506), was shown to induce apoptosis through the activation of caspase-8, a key initiator of the extrinsic cascade. nih.gov

Cell Cycle Arrest: Before inducing apoptosis, many anticancer agents arrest the cell cycle at specific checkpoints. The indole-6-carboxylate derivatives 4a and 6c were found to cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing. tandfonline.com

Modulation of Signaling Pathways: Indole phytoalexins like brassinin (B1667508) can induce apoptosis and other forms of cell death by activating the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com Other derivatives have been shown to interfere with critical cancer survival pathways such as PI3K/Akt/mTOR and NF-κB. mdpi.com

These findings underscore that this compound derivatives and related compounds can combat cancer through sophisticated mechanisms involving the induction of cell cycle arrest and apoptosis via multiple, interconnected pathways.

Anticancer Activity Profiling

Metabolic Inhibition Targeting Cellular Energy Production (e.g., Mitochondrial ATP Synthesis)

Derivatives of this compound have been investigated as potential metabolic inhibitors that target the energy production mechanisms of cancer cells. Specifically, a series of N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs have been synthesized and evaluated for their ability to inhibit mitochondrial ATP production, a critical process for the survival and proliferation of cancer cells. nih.govresearchgate.netresearchgate.net

In a study focused on pancreatic cancer, a library of 26 indolyl sulfonamides and 12 related amide and ester analogs were synthesized from the 6-indolyl framework. nih.govresearchgate.net These compounds were assessed for their cytotoxic effects and their potential to act as metabolic inhibitors of ATP production. nih.gov The investigation revealed that several of these derivatives are potent inhibitors of mitochondrial energy production. nih.govresearchgate.net Six of the indolyl sulfonamide compounds and four of the ester analogs demonstrated significant activity, with IC50 values below 5 µM in one or more pancreatic cancer cell lines in a rapid screening assay designed to measure the inhibition of ATP production. nih.gov This highlights the potential of the this compound scaffold as a basis for developing targeted cancer therapies that exploit the metabolic vulnerabilities of tumor cells. nih.govresearchgate.net

Table 1: Activity of Selected this compound Derivatives as Mitochondrial ATP Production Inhibitors This table is interactive. Click on headers to sort.

| Compound Type | Number of Active Compounds (<5 µM IC50) | Target | Reference |

|---|---|---|---|

| Indolyl Sulfonamides | 6 | Mitochondrial ATP Production | nih.gov |

| Ester Analogs | 4 | Mitochondrial ATP Production | nih.gov |

Tubulin Polymerization Inhibition and Microtubule Disruption

The indole nucleus is a key pharmacophore in many compounds that interfere with microtubule dynamics, a validated strategy in anticancer drug development. nih.gov While the this compound core itself has not been the direct subject of all studies, closely related 6-substituted-1H-indole derivatives have shown significant activity as inhibitors of tubulin polymerization. nih.govebi.ac.ukresearchgate.net

Research into new 3-arylthio- and 3-aroyl-1H-indole derivatives bearing a heterocyclic ring at the 6- or 7-position of the indole nucleus has identified potent inhibitors of tubulin assembly. nih.govebi.ac.uk These compounds were found to inhibit the polymerization of tubulin and interfere with the binding of colchicine (B1669291) to tubulin. nih.govebi.ac.ukresearchgate.net For instance, certain 6- and 7-heterocyclyl-1H-indoles inhibited the growth of MCF-7 breast cancer cells with IC50 values in the nanomolar range. researchgate.net One notable compound, a 7-heterocyclyl-1H-indole designated as compound 13, was a potent inhibitor of tubulin polymerization and the growth of various cancer cell lines, including multidrug-resistant ones, at low nanomolar concentrations. nih.govebi.ac.uk Another derivative, identified as compound 1k, also showed potent inhibition of tubulin polymerization with an IC50 value of 0.58 µM and inhibited MCF-7 cell growth with an IC50 value of 4.5 nM. nih.gov These findings underscore the importance of substitution at the 6-position of the indole ring for potent anti-tubulin activity. nih.gov

Table 2: Tubulin Polymerization Inhibition by 6- and 7-Heterocyclyl-1H-Indole Derivatives This table is interactive. Click on headers to sort.

| Compound ID | Type | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 1k | 6-Heterocyclyl-1H-Indole | 0.58 | 4.5 | nih.gov |

| Compound 13 | 7-Heterocyclyl-1H-Indole | Potent (value not specified) | Potent (value not specified) | nih.govebi.ac.uk |

| Compound 19 | 6-Heterocyclyl-1H-Indole | Potent (value not specified) | Potent (value not specified) | nih.govebi.ac.uk |

Kinase Inhibition (e.g., PDK1, Bruton's Tyrosine Kinase (BTK))

The indole scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. nih.govnih.gov However, specific investigations into derivatives of this compound as inhibitors of Phosphoinositide-dependent kinase-1 (PDK1) or Bruton's Tyrosine Kinase (BTK) are not extensively documented in the surveyed literature.

While many indole derivatives, such as those based on indolinone or other heterocyclic systems, have been developed as potent inhibitors of PDK1 and BTK, research explicitly starting from the this compound framework is limited. nih.govnih.gov For example, studies on indolinone-based compounds have yielded potent PDK1 inhibitors, and various complex heterocyclic structures incorporating an indole ring have shown high affinity for BTK. nih.govnih.govfrontiersin.org Research on 1-methyl-1H-indole-6-carbohydrazide derivatives has explored their potential as receptor tyrosine kinase inhibitors, but this is a different scaffold than the 6-methanamine. nih.gov Therefore, while the broader class of indole compounds is highly relevant to kinase inhibition, a specific focus on this compound derivatives for targeting PDK1 and BTK represents an area for potential future investigation.

Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is a target for therapeutic intervention in various diseases, including cancer. nih.govnih.gov While a range of chemical scaffolds have been explored as ALDH inhibitors, including psoralens, coumarins, and substituted indole-2,3-diones (isatins), there is a lack of specific research on derivatives of this compound for this purpose in the available literature. nih.govnih.govresearchgate.net

Studies have successfully developed isoenzyme-selective ALDH inhibitors using indole-2,3-dione scaffolds, where substitutions on the indole ring and the N1-position are critical for potency and selectivity against different ALDH isoenzymes like ALDH1A1, ALDH2, and ALDH3A1. nih.gov However, these derivatives are structurally distinct from those derived from this compound. The development of ALDH inhibitors from the this compound core remains an unexplored area of research.

Antimicrobial Efficacy

Antibacterial Effects (e.g., against Mycobacterium tuberculosis)

The indole nucleus is a "privileged structure" in medicinal chemistry and has been extensively explored for developing anti-tubercular agents. nih.govnih.gov A wide variety of indole derivatives, including simple indoles, fused indoles, and indole-based alkaloids, have demonstrated activity against Mycobacterium tuberculosis (MTB). nih.govwjpsonline.com

Research has shown that hybrid molecules incorporating a 3-indolyl scaffold can exhibit high activity against both drug-sensitive (H37Rv) and isoniazid-resistant strains of M. tuberculosis. walshmedicalmedia.com Some of these compounds showed minimum inhibitory concentrations (MIC) as low as 0.05-2 µg/mL against the H37Rv strain. walshmedicalmedia.com Other studies on different indole derivatives, such as indole-2-carboxamides and spiro-indole-thiazolidine derivatives, have also identified compounds with potent activity, with MIC values reported to be as low as 0.78 µg/mL and 3.125 µg/mL, respectively, against the H37Rv strain. wjpsonline.comresearchgate.net While these studies confirm the potential of the indole scaffold, research focusing specifically on derivatives of this compound for anti-tubercular activity is not prominently featured, indicating a potential avenue for new drug discovery efforts. nih.govnih.gov

Table 3: Anti-tubercular Activity of Various Indole Derivatives against M. tuberculosis H37Rv This table is interactive. Click on headers to sort.

| Indole Derivative Class | Best MIC (µg/mL) | Reference |

|---|---|---|

| 3-Indolyl Hybrid Molecules | 0.05 | walshmedicalmedia.com |

| Indole-fused Spirochromene | 1.56 | researchgate.net |

| Spiro[indole-thiazolidine]-dione | 3.125 | researchgate.net |

| Indole-2-Carboxamide | 0.78 | researchgate.net |

| Indole-based Aroylhydrazones | ~0.12 (converted from 0.39 µM) | researchgate.net |

Antifungal Properties

Indole derivatives are a significant class of compounds investigated for their antifungal properties, particularly against opportunistic pathogens like Candida species. nih.govnih.govnih.gov The combination of an indole moiety with other pharmacophores, such as triazoles, has been a successful strategy in developing new antifungal agents. koreascience.krmdpi.com

Studies on novel indole-linked triazole derivatives have demonstrated excellent antifungal activities against several Candida species, including the often-resistant C. krusei. nih.govkoreascience.kr Some of these compounds exhibited potent activity against C. albicans, with MIC values superior to the conventional drug fluconazole. koreascience.kr For instance, certain indole-triazole conjugates showed potent activity against Candida tropicalis with MIC values as low as 2 µg/mL. mdpi.com Further mechanistic studies on some indole derivatives revealed that their antifungal action can involve the inhibition of biofilm formation and hyphal growth, which are key virulence factors for Candida albicans. nih.govnih.gov While these results are promising for the indole class as a whole, specific antifungal studies centered on the this compound scaffold are not well-represented in the current literature, suggesting an opportunity for further exploration.

Antiviral Applications (e.g., Anti-HIV, Anti-Coronavirus)

The indole scaffold, a privileged structure in medicinal chemistry, has been extensively investigated for its therapeutic potential, including its application in combating viral infections. nih.govfrontiersin.org Derivatives of 1H-indole have shown promise as inhibitors of various viruses, notably Human Immunodeficiency Virus (HIV) and coronaviruses. nih.govnih.gov

Anti-HIV Activity:

The development of new, selective, and safe inhibitors for the treatment of HIV remains a high priority in medical research due to the rapid emergence of drug resistance. nih.gov Indole derivatives have been identified as a promising class of HIV-1 inhibitors. nih.gov They are known to act as potent inhibitors of key HIV enzymes such as reverse transcriptase, integrase, and protease. nih.gov One notable example is Delavirdine, an indole-based non-nucleoside reverse transcriptase inhibitor (NNRTI), which was approved by the FDA for use in combination antiretroviral therapy. nih.govnih.gov

Research has focused on the synthesis and structure-activity relationships (SAR) of various indole derivatives to enhance their anti-HIV-1 activity. nih.gov For instance, some unsymmetrical methylene (B1212753) derivatives of indole have demonstrated moderate antiviral activity against HIV-1. nih.gov Additionally, studies on indolizine (B1195054) derivatives, which are structural isomers of indoles, have identified compounds that inhibit the interaction between the HIV-1 viral infectivity factor (Vif) and the cellular ElonginC protein, a mechanism crucial for viral replication. researchgate.net

Anti-Coronavirus Activity:

In the wake of the COVID-19 pandemic, significant research has been directed toward identifying effective antiviral agents against SARS-CoV-2. nih.gov Indole derivatives have emerged as potential candidates. nih.govnih.gov Studies have shown that certain indole derivatives can potently block the infectivity of SARS-CoV-2 by targeting its glycoproteins and inhibiting the enzymatic activity of viral proteases, which are essential for replication. nih.gov

Structure-based drug design has led to the development of indole-containing compounds that act as inhibitors for SARS-CoV proteases like the main protease (Mpro or 3CLpro) and papain-like protease (PLpro). researchgate.netwjpmr.com For example, a methylamine (B109427) derivative of a 5-chloropyridine ester compound displayed potent SARS antiviral activity with an EC50 value of 5.2 µM and good enzyme inhibitory potency against PLpro (IC50 = 1.3 µM). researchgate.net Molecular modeling suggests that the indole and chloropyridinyl moieties of these derivatives can interact with catalytic residues of Mpro, leading to viral inhibition. researchgate.net Further research into tryptamine-based indole derivatives has yielded compounds that not only inhibit SARS-CoV-2 entry into host cells but also decrease viral replication and Mpro enzyme activity. nih.gov

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Virus Target | Mechanism of Action | Reported Activity | Reference |

|---|---|---|---|---|

| Methylamine derivative of 5-chloropyridine ester | SARS-CoV | PLpro Inhibition | EC50 = 5.2 µM; IC50 = 1.3 µM | researchgate.net |

| Tryptamine Derivatives (e.g., 5h) | SARS-CoV-2 | Mpro Inhibition, Viral Entry Inhibition | pEC50 = 6.0 | nih.gov |

| Delavirdine | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibitor | Approved for clinical use | nih.govnih.gov |

| Unsymmetrical Methylene Derivatives | HIV-1 | Not specified | Moderate activity | nih.gov |

| Indolizine Derivatives | HIV-1 | Vif-ElonginC Interaction Inhibitor | Inhibits A3G degradation | researchgate.net |

Neurological and Central Nervous System (CNS) Activity

Indole and its derivatives are of significant interest to medicinal chemists for their wide range of activities in the central nervous system (CNS). nih.govresearchgate.net The indole nucleus is a core component of several marketed drugs for CNS disorders, highlighting its importance in the development of novel neurotherapeutics. nih.govresearchgate.net

The interaction of indole derivatives with serotonergic (5-HT) and dopaminergic (D2) receptors is a cornerstone of their CNS activity. nih.gov These receptors are crucial in regulating mood, cognition, and motor control, and their modulation is a key strategy for treating various psychiatric and neurological disorders. nih.gov

Researchers have designed and synthesized multifunctional ligands based on the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold that exhibit complex pharmacological profiles. nih.gov Certain derivatives have been characterized as high-affinity partial agonists of the dopamine (B1211576) D2 receptor (D2R) and antagonists of the 5-HT6 receptor. nih.gov The same molecules were also found to activate 5-HT1A receptors and block 5-HT7 receptors. nih.gov This multi-target engagement is believed to contribute to a broad spectrum of therapeutic effects. The interaction between D2R and other proteins, such as the trace amine-associated receptor 1 (TAAR1), can also be modulated, presenting another avenue for influencing the dopaminergic system. nih.gov

The development of indoleamine derivatives has also led to compounds with selectivity for different 5-HT receptor subtypes, which is critical for achieving desired therapeutic effects while minimizing side effects. osti.gov

Table 2: Receptor Binding Profile of a Multifunctional Indole Derivative (Compound 16)

| Receptor Target | Pharmacological Action | Affinity (Ki, nM) or Effect | Reference |

|---|---|---|---|

| Dopamine D2 (D2R) | Partial Agonist | High Affinity | nih.gov |

| Serotonin 5-HT1A | Agonist/Activator | Not specified | nih.gov |

| Serotonin 5-HT6 | Antagonist | High Affinity | nih.gov |

| Serotonin 5-HT7 | Antagonist/Blocker | Not specified | nih.gov |

| Serotonin Transporter (SERT) | Blocker | Not specified | nih.gov |

The complex receptor interaction profile of indole derivatives translates into a range of behavioral effects. Specifically, compounds that act as D2R partial agonists and modulate various 5-HT receptors have demonstrated significant potential in preclinical models of psychosis, depression, and anxiety. nih.gov

For example, a specific 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivative (compound 16) exhibited a broad profile of antipsychotic-, antidepressant-, and anxiolytic-like activity in mouse models. nih.gov These findings suggest that such multi-target compounds could be beneficial in treating complex neuropsychiatric conditions that involve dysregulation across multiple neurotransmitter systems. nih.gov The development of such agents is particularly relevant for addressing behavioral and psychological symptoms associated with dementia, where current treatments are often limited in efficacy. nih.gov

Beyond mood and psychosis, certain indole derivatives have shown promise for enhancing cognitive function. nih.gov Cognitive deficits are a core feature of many CNS disorders, including schizophrenia and dementia. The modulation of specific serotonin receptors, particularly the 5-HT6 receptor, is a well-established strategy for developing procognitive agents.

The same multifunctional indole derivative (compound 16) that demonstrated antipsychotic and mood-modulating effects also showed significant memory-enhancing properties. nih.gov In preclinical tests, it was able to ameliorate memory deficits induced by scopolamine, a compound known to cause amnesia. nih.gov This procognitive activity, combined with its other CNS effects, highlights the potential of these indole-based compounds to treat both cognitive and noncognitive symptoms of dementia. nih.gov

Anti-inflammatory Potential

Chronic inflammation is a key pathological component of numerous diseases. Indole derivatives have been investigated for their anti-inflammatory properties. nih.gov Hybrid molecules containing both indole and imidazolidine (B613845) nuclei have shown notable anti-inflammatory and antinociceptive activities. nih.gov

In preclinical models of inflammation, such as the air pouch and carrageenan-induced peritonitis models, these compounds demonstrated an ability to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This suggests that the anti-inflammatory action of these indole derivatives is mediated, at least in part, by modulating the immune system. nih.gov The indole scaffold itself, when incorporated into other chemical structures like chalcones, has also been shown to contribute to promising anti-inflammatory activity. nih.gov

Antidiabetic Activity

There is growing evidence linking metabolic disorders like type 2 diabetes mellitus with neurological conditions. nih.gov The indole scaffold is found in natural products with demonstrated antidiabetic potential. nih.gov Root extracts of the plant Rhazya stricta, which contain a variety of indole alkaloids, have shown strong antidiabetic activity in preclinical studies. nih.gov

Treatment with these extracts led to a significant reduction in blood glucose and HbA1c levels, along with beneficial effects on lipid profiles and organ function in diabetic models. nih.gov The antidiabetic potential is thought to arise from the inhibition of enzymes like DPP-IV and an increase in GLP-1 secretion. nih.gov While many modern antidiabetic drugs exist, the search for novel agents with improved profiles continues, and indole derivatives represent a potential source for such candidates. nih.gov

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

The indole scaffold, a privileged structure in medicinal chemistry, has been the focus of investigations into new therapeutic agents for parasitic diseases, including Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. Research has demonstrated that derivatives of the indole nucleus exhibit significant anti-T. cruzi activity.

In the quest for novel treatments for Chagas disease, a series of substituted indoles were identified through phenotypic screening against T. cruzi. iaea.org Subsequent optimization efforts focused on improving metabolic stability and solubility to enhance plasma exposure. iaea.org Although these efforts did not yield compounds with superior in vivo properties, the research identified a lead compound that progressed to proof-of-concept efficacy studies in mouse models of both acute and chronic Chagas disease. iaea.org Despite demonstrating antiparasitic activity, the optimization of this particular series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action, which was identified as inhibition of the sterol 14α-demethylase (CYP51). iaea.org

Further studies have explored other indole-containing compounds. For instance, nitrotriazole and nitroimidazole derivatives, which can be considered bioisosteres of certain indole functionalities, have been designed as potential inhibitors of ergosterol (B1671047) biosynthesis or as substrates for nitroreductase enzymes. researchgate.net The in vitro evaluation of these compounds against T. cruzi revealed that nitrotriazole derivatives are considerably more potent than their nitroimidazole and triazole counterparts. researchgate.net A noteworthy finding was that the reduction of the carbonyl group in these molecules to a hydroxyl group significantly increased their anti-T. cruzi activity. researchgate.net

The data below summarizes the activity of a potent nitrotriazole derivative compared to the reference drug benznidazole.

Table 1: Anti-Trypanosoma cruzi Activity of a Lead Nitrotriazole Derivative

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Derivative 8 | 0.39 | 3077 |

| Benznidazole (BZN) | ~1.56 | ~1538 |

Data sourced from a study on nitrotriazole derivatives against T. cruzi. researchgate.net

Additionally, thiosemicarbazone derivatives of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde have been synthesized and evaluated for their efficacy against epimastigote forms of T. cruzi. nih.gov These compounds demonstrated potent activity, with the derivative containing a nitro group showing the highest antiparasitic effect, suggesting the nitro moiety enhances its activity. nih.gov

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Studies

Indoleamine 2,3-dioxygenase (IDO1) is a crucial heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. uj.edu.plresearchgate.net This enzymatic activity plays a significant role in creating an immunosuppressive microenvironment, which is co-opted by tumors to evade the host's immune system. uj.edu.plmdpi.com Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. uj.edu.plnih.gov

The core structure of tryptophan, an indole derivative itself, makes the indole nucleus a logical starting point for the design of IDO1 inhibitors. These inhibitors can act through various mechanisms, including direct or indirect inhibition. uj.edu.pl Numerous IDO1 inhibitors have been discovered through high-throughput screening, rational drug design, and the screening of natural products. nih.gov

Clinically evaluated IDO1 inhibitors include compounds like epacadostat (B560056) (INCB024360), which acts as a competitive inhibitor by binding to the catalytic domain of the enzyme. researchgate.net Another example is navoximod, which has been shown to restore T-cell function in vitro and decrease kynurenine levels in vivo. researchgate.net While these are prominent examples, the broader class of indole derivatives continues to be explored for IDO1 inhibitory activity. For instance, exiguanine A, an alkaloid isolated from a marine organism, is one of the most potent natural IDO inhibitors discovered. nih.gov

It is important to note that the interaction of some indole derivatives with the IDO pathway can be complex. For example, 1-methyl-D-tryptophan, initially developed as an IDO inhibitor, has been shown to paradoxically upregulate IDO1 expression in human cancer cells, which could potentially promote rather than suppress tumor immune escape. mdpi.com

Other Noteworthy Biological Activities (e.g., Antioxidant, Antimalarial, Anticholinesterase)

Derivatives of this compound and related indole structures have been investigated for a wide array of other biological activities, demonstrating the versatility of this heterocyclic scaffold.

Antioxidant Activity

Indole derivatives are recognized as effective antioxidants capable of protecting lipids and proteins from peroxidative damage. researchgate.net The indole structure itself contributes to this antioxidant efficacy. researchgate.net Synthetic indole derivatives are being actively investigated for their free radical scavenging properties. researchgate.net For example, C-3 substituted indole derivatives have been synthesized and evaluated, with one derivative featuring a pyrrolidinedithiocarbamate moiety showing the most potent activity as a radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov This activity is suggested to occur through hydrogen and electron transfer mechanisms. nih.gov

Antimalarial Activity

The indole scaffold has also been explored for the development of new antimalarial agents. A high-throughput screening against Plasmodium falciparum identified a hit compound which led to the synthesis of a series of 3-piperidin-4-yl-1H-indoles. nih.gov Structure-activity relationship (SAR) studies revealed that while the N-piperidinyl position was generally intolerant to modifications, a specific derivative, compound 10d , emerged as a lead with promising properties. nih.gov This compound exhibited activity against both drug-sensitive and drug-resistant malaria strains, with EC50 values around 3 µM, and showed selectivity for the parasite without cross-resistance to chloroquine. nih.gov

Anticholinesterase Activity

In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) is a key therapeutic strategy. Novel indole amines have been designed and synthesized for this purpose. nih.gov Following in silico screening, several indole amines were synthesized and showed potent in vitro acetylcholinesterase inhibition. nih.gov Notably, compounds 24 and 25 had IC50 values of 4.66 µM and 4.28 µM, respectively, which are comparable to the standard drug galantamine (IC50 = 4.15 µM). nih.gov Other studies have also reported on indole-based sulfonamides and indole-2-carbohydrazides with significant anticholinesterase activity. nih.gov

Table 2: Anticholinesterase Activity of Selected Indole Amines

| Compound | AChE IC50 (µM) |

|---|---|

| Indole Amine 24 | 4.66 |

| Indole Amine 25 | 4.28 |

| Galantamine (Standard) | 4.15 |

Data from in vitro anti-cholinesterase screening of novel indole amines. nih.gov

Elucidation of Molecular Mechanisms of Action and Biological Target Interactions

Enzymatic Inhibition Mechanisms

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes. The mechanisms of this inhibition can be quite diverse.

In the context of antiparasitic activity against T. cruzi, one of the proposed mechanisms for indole-based compounds is the inhibition of cytochrome P450-dependent sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's ergosterol biosynthesis pathway. iaea.org Another mechanism involves the bioactivation of prodrugs by the enzyme nitroreductase type I (TcNTR). researchgate.net This enzyme reduces the compound, leading to the formation of toxic nucleophilic products that damage parasite macromolecules like DNA and proteins. researchgate.net

For IDO1 inhibition, indole derivatives often act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, tryptophan. researchgate.net This is the mechanism for the well-studied inhibitor epacadostat. researchgate.net

In the inhibition of monoamine oxidases (MAO-A and MAO-B), certain 3-chloro-1H-indole-5,6-dicarbonitrile derivatives have been shown to be potent, reversible, and competitive inhibitors of both isoforms. nih.gov

Regarding anticholinesterase activity, studies on novel indole amines have suggested that these ligands interact with the peripheral anionic site (PAS) of the acetylcholinesterase enzyme, which may disrupt its catalytic activity. nih.gov Kinetic studies on other potent hydrazide derivatives have revealed a competitive mode of inhibition against AChE. researchgate.net

Receptor Binding and Agonist/Antagonist Modulation

Beyond enzyme inhibition, derivatives of the indole core structure are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.

Serotonin Receptor Interactions

Indoleamine derivatives have been extensively studied for their affinity and selectivity for different subtypes of serotonin receptors. iaea.orgosti.gov For instance, N,N-di-iPr-TRYP (DIPT) and 3-(2-morpholinoethyl)indole (MEI) show differential affinity for subtypes of 5-HT1 sites. iaea.org The development of new indole derivatives has led to potent and selective 5-HT uptake inhibitors. nih.gov A series of 3-[(4-piperidinyl)methyl]indole derivatives showed high affinity for the 5-HT uptake site. nih.gov

Further research has focused on multifunctional ligands targeting both cholinesterases and the 5-HT6 receptor, which is a promising target for cognitive enhancement in Alzheimer's disease. uj.edu.pl Molecular docking studies of certain 6-fluoro-1H-indole derivatives have shown that the indole moiety penetrates deep into the hydrophobic microdomain of both 5-HT1A and 5-HT2A receptors. nih.gov In the case of the 5-HT2A receptor, an additional hydrogen bond can form between the indole NH group and the side chain of a threonine residue. nih.gov

Table 3: Receptor Binding Affinity (Ki, nM) of a Multifunctional Indole Derivative

| Compound | 5-HT1A | 5-HT2A | 5-HT6 | D2 |

|---|---|---|---|---|

| Compound 4 | >1000 | 272 | 11 | 832 |

Data from a study on 1,3,5-triazine-indole derivatives. researchgate.net

Dopamine Receptor Modulation

The affinity of indole derivatives also extends to dopamine receptors. Some of the new indole derivatives developed as serotonin uptake inhibitors were also tested for their affinity for D2 receptors, often showing lower affinity compared to serotonin receptor targets, which indicates selectivity. nih.gov In the context of Parkinson's disease, which is characterized by a loss of dopamine, modulating dopamine receptors is a key therapeutic strategy. nih.gov While direct studies on this compound are limited, the broader class of indole-related compounds has been shown to modulate dopaminergic activity. nih.gov

Interference with Key Cellular Signaling Pathways

The biological activities of this compound derivatives can also be attributed to their interference with critical cellular signaling pathways.

Some indole derivatives have been shown to induce cell cycle arrest in cancer cells. For example, certain 2-(thiophen-2-yl)-1H-indole derivatives caused an increase in the percentage of HCT-116 colon cancer cells in the S and G2/M phases of the cell cycle, thereby halting cell division. researchgate.netsigmaaldrich.com This effect was associated with a significant increase in the expression of tumor suppressor microRNAs (miR-30C, miR-107) and a decrease in the levels of oncogenic miR-25, as well as downstream targets like IL-6 and C-Myc. researchgate.netsigmaaldrich.com

In the context of neuroinflammation, which is implicated in neurodegenerative diseases, indole derivatives have been shown to modulate inflammatory pathways. One such pathway is the Toll-like receptor (TLR)-mediated signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn triggers the production of inflammatory mediators like IL-6 and TNF-α. osti.gov Furthermore, some pyrrole (B145914) derivatives, which are structurally related to indoles, have been found to suppress the COX-2/PGE2 pathway, reducing the production of prostaglandin (B15479496) E2, a key inflammatory molecule. nih.gov This action, along with the inhibition of reactive oxygen species (ROS) production and lipid peroxidation, contributes to their neuroprotective effects. nih.gov

Mycobacterial Membrane Depolarization and Disruption

A crucial mechanism of action for a class of antimycobacterial agents is the disruption of the bacterial cell membrane's integrity and function. Certain derivatives of 1H-indole have been investigated for their ability to target and destabilize the mycobacterial membrane, leading to cell death.